molecular formula C9H11BrO B1374438 (2-Bromo-4,5-dimethylphenyl)methanol CAS No. 1126385-20-3

(2-Bromo-4,5-dimethylphenyl)methanol

Cat. No.: B1374438
CAS No.: 1126385-20-3
M. Wt: 215.09 g/mol
InChI Key: BBOZOFOSGSSLQJ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylmethanol, characterized by the presence of two methyl groups at the 4 and 5 positions of the phenyl ring and a bromine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,5-dimethylphenyl)methanol typically involves the bromination of 4,5-dimethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve the use of a solvent like dichloromethane and maintaining the reaction mixture at a low temperature to control the reactivity of bromine.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-Bromo-4,5-dimethylbenzaldehyde or 2-Bromo-4,5-dimethylbenzoic acid.

    Reduction: 4,5-Dimethylphenylmethanol.

    Substitution: 2-Amino-4,5-dimethylphenylmethanol or 2-Thio-4,5-dimethylphenylmethanol.

Scientific Research Applications

(2-Bromo-4,5-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    (2-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.

    (2-Bromo-4,5-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

Uniqueness: (2-Bromo-4,5-dimethylphenyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The presence of the hydroxyl group also adds to its versatility in chemical transformations.

Properties

IUPAC Name

(2-bromo-4,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOZOFOSGSSLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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